molecular formula C10H13NOS B13568915 6-(Methylthio)chroman-4-amine

6-(Methylthio)chroman-4-amine

Cat. No.: B13568915
M. Wt: 195.28 g/mol
InChI Key: OXMCIJLVHODKSN-UHFFFAOYSA-N
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Description

6-(Methylthio)chroman-4-amine is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of a methylthio group at the 6th position and an amine group at the 4th position makes this compound unique. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)chroman-4-amine can be achieved through several methods. One common approach involves the cyclization of substituted phenols with appropriate reagents. For instance, the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid can yield chroman derivatives . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and reaction media to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine and methylthio groups allows for diverse reactivity.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylthio group to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the chroman ring or the amine group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution at the amine group can introduce alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 6-(Methylthio)chroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives have been shown to inhibit enzymes such as sirtuins, which are involved in aging-related diseases . The compound’s ability to modulate enzyme activity and interact with cellular pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Uniqueness: 6-(Methylthio)chroman-4-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NOS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3

InChI Key

OXMCIJLVHODKSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

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